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molecular formula C19H22N4 B8474244 3H-Imidazo(4,5-b)pyridine, 2-(1-methyl-3-piperidinyl)-3-(phenylmethyl)- CAS No. 132953-12-9

3H-Imidazo(4,5-b)pyridine, 2-(1-methyl-3-piperidinyl)-3-(phenylmethyl)-

Cat. No. B8474244
M. Wt: 306.4 g/mol
InChI Key: HDMRHBXRGMIRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1CCC(c2nc3cccnc3[nH]2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[Cl:24].[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([c:8]2[n:9][c:10]3[c:11]([n:12][cH:13][cH:14][cH:15]3)[nH:16]2)[CH2:6][CH2:7]1>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([c:8]2[n:9][c:10]3[c:11]([n:12][cH:13][cH:14][cH:15]3)[n:16]2[CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCc1ccccc1
Name
CN1CCC(c2nc3cccnc3[nH]2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN1CCC(c2nc3cccnc3[nH]2)CC1

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(c2nc3cccnc3n2Cc2ccccc2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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